Anticancer agent 42
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Overview
Description
Anticancer agent 42 is a novel compound that has shown significant potential in the treatment of various types of cancer. This compound has been the subject of extensive research due to its unique properties and effectiveness in targeting cancer cells while minimizing damage to healthy cells. The development of this compound represents a promising advancement in the field of oncology, offering hope for more effective and less toxic cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 42 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically begins with the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve the desired output. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to isolate the final product from impurities.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 42 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and improve its pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that exhibit enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis in cancer cells.
Scientific Research Applications
Anticancer agent 42 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In biology, it is used to investigate the molecular pathways involved in cancer development and progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 42 involves its interaction with specific molecular targets and pathways within cancer cells. This compound is known to inhibit key enzymes and proteins that are essential for cancer cell survival and proliferation. By disrupting these molecular targets, this compound induces apoptosis and inhibits the growth of cancer cells. The compound also modulates various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and growth.
Comparison with Similar Compounds
Anticancer agent 42 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include benzimidazole-based drugs, tetrahydropyrimidinecarboxamide derivatives, and hydroxycinnamic acids. While these compounds also exhibit anticancer activity, this compound stands out due to its higher potency and selectivity towards cancer cells. Additionally, it has shown a better safety profile with fewer side effects compared to other anticancer agents.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
2,6-dichloro-3-(2-methyl-1H-indol-3-yl)-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-10-13(11-4-2-3-5-12(11)22-10)14-15(20)19(25)16(21)17(18(14)24)23-6-8-26-9-7-23/h2-5,22H,6-9H2,1H3 |
InChI Key |
QGROEQOAPSQCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)N4CCOCC4)Cl)Cl |
Origin of Product |
United States |
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